Bisphenol F

Overview

Description

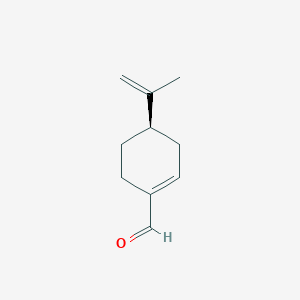

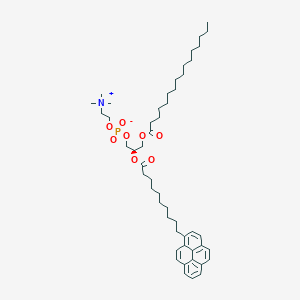

4,4’-Dihydroxydiphenylmethane, also known as Bis(p-hydroxyphenyl)methane, is an organic compound with the chemical formula C13H12O2. It is a member of the bisphenol family and is structurally related to bisphenol A. This compound is characterized by two hydroxyphenyl groups connected by a methylene bridge. It is commonly used in the production of epoxy resins and coatings due to its excellent chemical properties .

Scientific Research Applications

4,4’-Dihydroxydiphenylmethane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-Dihydroxydiphenylmethane involves its interaction with estrogen receptors, where it acts as an agonist. This interaction can lead to changes in gene expression and cellular function. Additionally, it has been shown to affect motor activity and neurodevelopment in model organisms such as zebrafish . The compound’s effects are mediated through pathways involving oxidative stress and neurochemical alterations.

Safety and Hazards

Future Directions

Recommendations for future investigations based on knowledge gaps include: Mechanistic studies in the central nervous system of zebrafish to address neurotoxicity; Behavioral assays in zebrafish that assess the effects of BPF on anxiolytic, social, and fear-related behaviors; Studies that broaden understanding of potential endocrine disrupting effects of BPF, for example, insulin signaling is predicted to be sensitive to BPF exposure; Studies into metabolic disruption with a focus on glutathione and aromatic amino acids, based upon pathway analysis data; Studies utilizing mixture exposures with other BPA analogs to reflect environmental conditions more accurately .

Biochemical Analysis

Biochemical Properties

4,4’-Methylenediphenol is a phenolic derivative with antioxidant activities . It interacts with various biomolecules, including enzymes and proteins, to exert its effects . For instance, it has been shown to promote the nuclear translocation of DAF-16 and upregulate the expression of SKN-1, SOD-3, and GST-4 .

Cellular Effects

4,4’-Methylenediphenol has been shown to have significant effects on cellular processes. It can reduce the contents of reactive oxygen species (ROS) and lipofuscin, and decrease amyloid-β (Aβ) protein deposition in cells . It also enhances cell motility and stress tolerance .

Molecular Mechanism

At the molecular level, 4,4’-Methylenediphenol exerts its effects through various mechanisms. It promotes the nuclear translocation of DAF-16 and upregulates the expression of SKN-1, SOD-3, and GST-4 . These effects are believed to be mediated, at least partly, via the activation of DAF-16 .

Temporal Effects in Laboratory Settings

In laboratory settings, 4,4’-Methylenediphenol has been shown to have long-term effects on cellular function. It not only delays paralysis onset and senescence in model organisms but also enhances their motility and stress tolerance .

Dosage Effects in Animal Models

The effects of 4,4’-Methylenediphenol vary with different dosages in animal models. For instance, it has been shown to mitigate amyloid-β (Aβ)-induced paralysis in model worms . The specific threshold effects and any toxic or adverse effects at high doses are not mentioned in the available literature.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4’-Dihydroxydiphenylmethane is typically synthesized through the condensation reaction of phenol with formaldehyde in the presence of an acidic catalyst. The reaction is carried out at elevated temperatures, usually between 85-100°C, to favor the formation of the desired isomer . The reaction can be represented as follows:

2C6H5OH+CH2O→C6H4(OH)CH2C6H4OH+H2O

Industrial Production Methods: On an industrial scale, the production process involves the use of high-purity phenol and formaldehyde. The reaction is catalyzed by inorganic acids, and the product is purified through distillation and recrystallization to achieve high purity . The process is optimized to maximize yield and selectivity for the 4,4’-isomer.

Chemical Reactions Analysis

Types of Reactions: 4,4’-Dihydroxydiphenylmethane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: It can be reduced to form hydroquinones.

Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and sulfonation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nitration is typically carried out using a mixture of nitric acid and sulfuric acid, while sulfonation uses sulfuric acid.

Major Products:

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Nitro and sulfonic acid derivatives

Comparison with Similar Compounds

4,4’-Dihydroxydiphenylmethane is structurally similar to other bisphenols, such as bisphenol A and bisphenol S. it lacks the two methyl groups present in bisphenol A, which gives it distinct chemical properties . Compared to bisphenol A, 4,4’-Dihydroxydiphenylmethane has lower estrogenic activity but similar applications in the production of resins and plastics .

Similar Compounds:

- Bisphenol A (4,4’-isopropylidenediphenol)

- Bisphenol S (4,4’-sulfonyldiphenol)

- Bisphenol C (4,4’-cyclohexylidenebisphenol)

Properties

IUPAC Name |

4-[(4-hydroxyphenyl)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8,14-15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXKLMJQFEQBVLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022445 | |

| Record name | Bis(4-hydroxyphenyl)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

Sublimes | |

| Record name | Bisphenol F | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8091 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in ethanol, ether, chloroform, alkali; slightly soluble in DMSO; insoluble in carbon disulfide | |

| Record name | Bisphenol F | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8091 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

620-92-8 | |

| Record name | Bis(4-hydroxyphenyl)methane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=620-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Bisphenol F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Methylenediphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401136 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4,4'-methylenebis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(4-hydroxyphenyl)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-methylenediphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISPHENOL F | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QD2C19044Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bisphenol F | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8091 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

162.5 °C | |

| Record name | Bisphenol F | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8091 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of bisphenol F?

A1: Bisphenol F has the molecular formula C13H12O2 and a molecular weight of 200.23 g/mol.

Q2: Are there different isomers of bisphenol F?

A2: Yes, bisphenol F exists as three isomers: p,p'-bisphenol F, o,p'-bisphenol F, and o,o'-bisphenol F. The p,p'-isomer is the most commonly used in industrial applications. []

Q3: What analytical methods are commonly used to characterize and quantify BPF?

A3: Several analytical methods are employed for BPF analysis, including high-performance liquid chromatography (HPLC) [], gas chromatography-mass spectrometry (GC-MS) [], and thin-layer chromatography (TLC) [].

Q4: What are the primary applications of bisphenol F?

A4: Bisphenol F is widely used in epoxy resins, coatings, adhesives, and dental sealants. It serves as a substitute for bisphenol A in various products due to its similar properties. [, , ]

Q5: What is the impact of BPF isomers on the curing kinetics of epoxy resins?

A5: Research indicates that increasing the content of 2,2'-bis(hydroxyphenyl)methane isomers in the BPF mixture can lead to a decrease in the nominal activation energy of the curing reaction with 4,4'-diaminodiphenylmethane (DDM). []

Q6: Can BPF be used to enhance the properties of existing materials?

A6: Yes, BPF has been explored as a modifier for epoxy resins to enhance specific properties. For instance, adding a liquid crystalline bisphenol F diglycidyl ether (DGEBP-F) to a DGEBP-F/anhydride matrix was found to improve the impact, tensile, and flexural strength of glass fiber composites. []

Q7: Is bisphenol F considered a safe alternative to bisphenol A?

A7: While marketed as a safer alternative, growing research suggests that BPF may also pose health risks. Studies have shown that BPF can act as an endocrine disruptor, affecting hormone signaling and potentially impacting reproductive health and development. [, , ]

Q8: What are the known toxic effects of bisphenol F on human health?

A8: Studies have linked BPF exposure to various adverse health outcomes, including oxidative stress, developmental neurotoxicity, and potential links to gestational diabetes. [, , , ]

Q9: How does BPF compare to BPA and BPS in terms of toxicity?

A9: While all three bisphenols (BPA, BPF, BPS) exhibit toxicity, research suggests that BPA might be the most harmful to sperm, followed by BPF, with BPS appearing to be the least detrimental. []

Q10: What are the environmental concerns associated with BPF?

A10: Like BPA, BPF raises concerns regarding its persistence in the environment, potential for bioaccumulation, and toxic effects on aquatic organisms. [, ]

Q11: What is known about the biodegradability of BPF?

A11: Studies indicate that BPF can be anaerobically transformed by certain bacteria, such as Pseudomonas sp. LS, albeit at a slow rate. []

Q12: Can nanomaterials enhance the biodegradation of BPF?

A12: Research has shown that graphene oxide (GO) and graphene can accelerate the anaerobic biotransformation of BPF by Pseudomonas sp. LS. GO, in particular, acts as an electron mediator and nutrient scaffold, demonstrating a more pronounced accelerating effect than graphene. []

Q13: Are there any viable alternatives to bisphenol F in various applications?

A13: Research into BPF alternatives is ongoing. Exploring different epoxy resin systems, bio-based polymers, and modifying existing formulations are active areas of research to find safer and more sustainable options. [, ]

Q14: What tools and resources are available for researchers studying BPF?

A14: A range of resources supports BPF research, including analytical techniques like HPLC, GC-MS, and computational chemistry tools for simulating molecular interactions and properties. Open-access databases and scientific publications provide valuable data and insights into BPF's behavior and effects. [, , , ]

Q15: How do different scientific disciplines collaborate in BPF research?

A15: BPF research benefits from collaboration across disciplines like chemistry, toxicology, environmental science, and materials science. Combining expertise in these areas facilitates a comprehensive understanding of BPF's properties, applications, and potential risks. [, , , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3AS,3bS,6aS)-3,3a,3b,4,5,6,6a,7-octahydropentaleno[2,1-c]isoxazole](/img/structure/B132246.png)

![(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B132249.png)

![1-[(1S,5R)-3-Amino-6,6-dimethylbicyclo[3.1.0]hex-2-en-2-yl]ethanone](/img/structure/B132254.png)